molecular formula C9H5ClF6 B1295061 3,5-Bis(trifluoromethyl)benzyl chloride CAS No. 75462-59-8

3,5-Bis(trifluoromethyl)benzyl chloride

Cat. No. B1295061
CAS RN: 75462-59-8
M. Wt: 262.58 g/mol
InChI Key: OINTXXMBRBLMHH-UHFFFAOYSA-N
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Patent
US09181259B2

Procedure details

Methylamine (3 g, 40% aqueous solution) was dissolved in 30 mL of MeOH. The reaction mixture was heated at 50° C. under stirring. 3,5-Bis(trifluoromethyl)-benzyl chloride (2 g, 7.6 mmol) dissolved in 10 mL of MeOH, was added. The solution was left stirring at this temperature for 5 h. The solution was concentrated carefully to remove MeOH as much as possible, then an aqueous solution of NaOH 1M was added and the aqueous layer was extracted with DCM. The two phases were separated; the organic phase was filtered through a phase separator and removed carefully in vacuo obtaining the title compound (0.8 g) as a yellow oil. UPLC-MS: m/z (ES+): 258.01 [M+H]+ Rt=0.60. 1H NMR (400 MHz, CDCl3) δ ppm 7.83 (s, 2H), 7.79 (s, 1H), 3.91 (s, 2H), 3.30 (m, 1H), 2.50 (s, 3H); UPLC-MS: Rt=1.30; m/z (ES+): 586 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([F:18])([F:17])[C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[CH2:8]Cl>CO>[F:3][C:4]([F:18])([F:17])[C:5]1[CH:6]=[C:7]([CH2:8][NH:2][CH3:1])[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(CCl)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The solution was left
STIRRING
Type
STIRRING
Details
stirring at this temperature for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated carefully
CUSTOM
Type
CUSTOM
Details
to remove MeOH as much as possible, then an aqueous solution of NaOH 1M
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The two phases were separated
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
removed carefully in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)CNC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.